Cas no 1019025-18-3 (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine)
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- SY287076
- AKOS006313546
- G65695
- PZVFXITWYJYUOP-UHFFFAOYSA-N
- 1019025-18-3
- MFCD09994426
- SCHEMBL749068
- 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
-
- MDL: MFCD09994426
- Inchi: 1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-4-11-12-6(5)13/h1-4H
- InChI Key: PZVFXITWYJYUOP-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN2C=NN=C21)(F)F
Computed Properties
- Exact Mass: 187.03573163g/mol
- Monoisotopic Mass: 187.03573163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.2
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 219955-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, 95% min |
1019025-18-3 | 95% | 1g |
$840.00 | 2023-09-06 | |
| Matrix Scientific | 219955-5g |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, 95% min |
1019025-18-3 | 95% | 5g |
$2520.00 | 2023-09-06 | |
| abcr | AB600433-250mg |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine; . |
1019025-18-3 | 250mg |
€262.20 | 2025-04-22 | ||
| abcr | AB600433-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine; . |
1019025-18-3 | 1g |
€855.50 | 2025-04-22 | ||
| eNovation Chemicals LLC | Y1188573-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
1019025-18-3 | 95% | 1g |
$1320 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1188573-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
1019025-18-3 | 95% | 1g |
$1320 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1188573-1g |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
1019025-18-3 | 95% | 1g |
$1320 | 2025-02-26 |
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Suppliers
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 1019025-18-3): A Versatile Heterocyclic Compound for Modern Applications
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 1019025-18-3) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This trifluoromethyl-substituted triazolopyridine derivative exhibits unique electronic properties due to the presence of both the electron-withdrawing trifluoromethyl group and the nitrogen-rich triazolopyridine core structure. The compound's molecular formula is C7H4F3N3, with a molecular weight of 187.12 g/mol.
The growing interest in fluorinated heterocycles like 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine stems from their remarkable stability, bioavailability, and metabolic resistance - properties highly sought after in drug discovery. Recent studies highlight its potential as a key building block for kinase inhibitors, particularly in cancer research where triazolopyridine derivatives show promise as targeted therapies. The compound's trifluoromethyl group enhances lipophilicity, often improving membrane permeability and binding affinity to biological targets.
In material science applications, 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine serves as a precursor for advanced organic electronic materials. Its rigid planar structure and electron-deficient character make it suitable for developing n-type organic semiconductors, particularly relevant in the booming field of flexible electronics and OLED technology. Researchers are exploring its incorporation into electron-transport layers for more efficient energy conversion devices.
The synthesis of CAS 1019025-18-3 typically involves cyclization reactions of appropriately substituted pyridine precursors with hydrazine derivatives, followed by trifluoromethylation steps. Recent advances in C-H activation methodologies have provided more efficient routes to such fluorinated nitrogen heterocycles, addressing growing demand from the pharmaceutical sector. Analytical characterization commonly employs NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography to confirm structure and purity.
Market trends indicate increasing applications of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in crop protection chemicals, where its structural motifs appear in novel pesticide formulations. The triazolopyridine scaffold demonstrates excellent insecticidal and fungicidal activity when properly derivatized, aligning with the agricultural industry's need for more selective and environmentally friendly solutions. This dual utility in both human health and agriculture sectors positions CAS 1019025-18-3 as a compound with significant commercial potential.
From a regulatory perspective, 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine requires standard laboratory safety precautions typical for organic compounds. Proper handling includes the use of personal protective equipment and adequate ventilation. While not classified as hazardous under current regulations, its physicochemical properties (including potential stability under various conditions) should be thoroughly evaluated for specific applications.
The future outlook for 1019025-18-3 appears promising, with research focusing on expanding its utility through innovative derivatization strategies. Computational chemistry approaches are being employed to design new triazolopyridine-based therapeutics, leveraging the compound's privileged scaffold. Additionally, its potential in metal-organic frameworks (MOFs) for gas storage and separation is under investigation, demonstrating the remarkable versatility of this fluorinated nitrogen heterocycle across multiple scientific disciplines.
For researchers and manufacturers seeking high-quality 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, attention to synthesis scale-up challenges and purification methodologies remains crucial. The development of robust, cost-effective production processes will be key to meeting the growing demand for this valuable chemical building block in both academic and industrial settings.
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